REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C(S)CCCCCCCCC.[Cl-].C[O:20][C:21]1[CH:22]=[N:23][C:24]([CH3:28])=[NH+:25][C:26]=1[CH3:27].Cl>CCCCCCC.C(O)CCC>[CH3:28][C:24]1[N:25]=[C:26]([CH3:27])[C:21]([OH:20])=[CH:22][N:23]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2700 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)S
|
Name
|
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
|
Quantity
|
532 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC=1C=NC(=[NH+]C1C)C
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2700 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
107.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 40 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting slurry was added portionwise
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours at this temperature
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature below 35° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 10 mins
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
ADDITION
|
Details
|
neutralized by addition of aqueous sodium hydroxide solution (50% w/w, 789 mL) to pH=7-8
|
Type
|
EXTRACTION
|
Details
|
extracted with 2-methyltetrahydrofuran (2×3000 mL) The 2-methyltetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
was removed by vacuum distillation
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with heptane (3×400 mL)
|
Type
|
CUSTOM
|
Details
|
The cake was dried under vacuum with a nitrogen sweep
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=N1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 281 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |